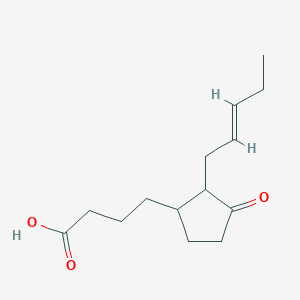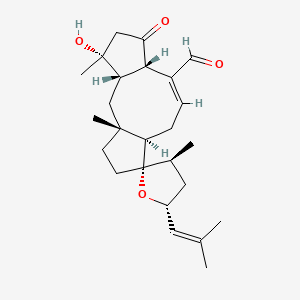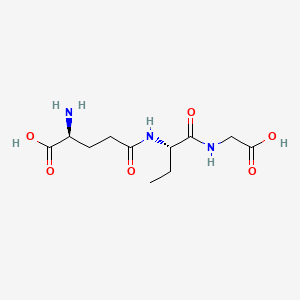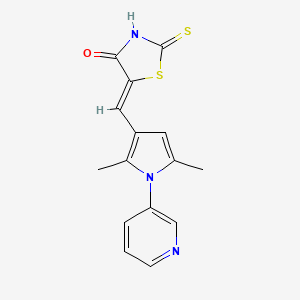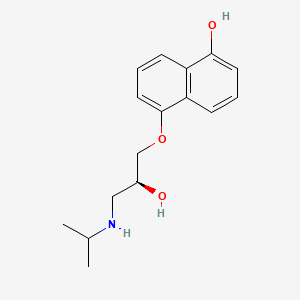
2,5,8,11-テトラオキサトリデカン-13-オール
概要
科学的研究の応用
2-{2-[2-2-(Methoxy-Ethoxy)-Ethoxy]-Ethoxy}-Ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent in organic synthesis and analytical chemistry.
Biology: Employed in the preparation of biological samples and as a component in various biological assays.
Medicine: Utilized in pharmaceutical formulations and drug delivery systems.
Industry: Used in the production of paints, coatings, and cleaning agents.
作用機序
2-{2-[2-2-(メトキシ-エトキシ)-エトキシ]-エトキシ}-エタノールの作用機序は、溶媒として作用し、さまざまな化合物の溶解を促進する能力に関係しています . 水素結合とファンデルワールス力によって分子標的に相互作用し、溶解する化合物の溶解性と安定性を高めます .
類似化合物の比較
類似化合物
トリエチレングリコール: 構造は似ていますが、メトキシ基がありません.
ジエチレングリコールモノメチルエーテル: エチレンオキシドユニットが1つ少ない.
ポリエチレングリコール: さまざまな鎖長のエチレンオキシドユニットを持つポリマー.
独自性
2-{2-[2-2-(メトキシ-エトキシ)-エトキシ]-エトキシ}-エタノールは、親水性と疎水性のバランスがとれているため、さまざまな用途で効果的な溶媒となります .
生化学分析
Biochemical Properties
2,5,8,11-Tetraoxatridecan-13-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It acts as a surfactant and emulsifier, which allows it to interact with lipid membranes and proteins, altering their structure and function . The compound can also act as a solvent, facilitating the solubilization of hydrophobic molecules and enhancing their bioavailability . These interactions are crucial in biochemical assays and industrial processes where 2,5,8,11-Tetraoxatridecan-13-ol is used.
Cellular Effects
2,5,8,11-Tetraoxatridecan-13-ol has been shown to influence various cellular processes. It can affect cell signaling pathways by altering the fluidity and permeability of cell membranes, which in turn can impact the activity of membrane-bound receptors and enzymes . Additionally, the compound can modulate gene expression by affecting the transcriptional machinery and epigenetic modifications . These effects on cellular metabolism and function make 2,5,8,11-Tetraoxatridecan-13-ol a valuable tool in cell biology research.
Molecular Mechanism
At the molecular level, 2,5,8,11-Tetraoxatridecan-13-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and lipids, altering their conformation and activity . The compound can also act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . Furthermore, 2,5,8,11-Tetraoxatridecan-13-ol can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes . These molecular interactions are essential for understanding the compound’s role in biochemical and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5,8,11-Tetraoxatridecan-13-ol can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to 2,5,8,11-Tetraoxatridecan-13-ol can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of 2,5,8,11-Tetraoxatridecan-13-ol in animal models vary with different dosages. At low doses, the compound may have minimal or beneficial effects, such as enhancing the solubility and bioavailability of co-administered drugs . At high doses, 2,5,8,11-Tetraoxatridecan-13-ol can exhibit toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These dosage-dependent effects highlight the importance of careful dose selection in preclinical studies.
Metabolic Pathways
2,5,8,11-Tetraoxatridecan-13-ol is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by oxidative enzymes, such as cytochrome P450, leading to the formation of metabolites that can be further conjugated and excreted . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.
Transport and Distribution
Within cells and tissues, 2,5,8,11-Tetraoxatridecan-13-ol is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution . The compound’s lipophilic nature allows it to accumulate in lipid-rich compartments, such as cell membranes and adipose tissue . These transport and distribution properties are critical for understanding the compound’s bioavailability and tissue-specific effects.
Subcellular Localization
2,5,8,11-Tetraoxatridecan-13-ol exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, or nucleus, through post-translational modifications and targeting signals . These subcellular localizations are essential for the compound’s role in various biochemical and cellular processes.
準備方法
合成経路と反応条件
2-{2-[2-2-(メトキシ-エトキシ)-エトキシ]-エトキシ}-エタノールの合成は、通常、触媒の存在下でエチレンオキシドとメタノールを反応させることから始まります . この反応は、エトキシ化の一連の段階を経て進行し、エチレンオキシドがメタノールに付加されて目的の生成物が生成されます .
工業的製造方法
2-{2-[2-2-(メトキシ-エトキシ)-エトキシ]-エトキシ}-エタノールの工業的製造は、エチレンオキシドとメタノールを制御された温度と圧力条件下で大型反応器内で反応させる連続プロセスを含みます . その後、生成物は蒸留やその他の分離技術によって精製され、高純度の2-{2-[2-2-(メトキシ-エトキシ)-エトキシ]-エトキシ}-エタノールが得られます .
化学反応の分析
反応の種類
2-{2-[2-2-(メトキシ-エトキシ)-エトキシ]-エトキシ}-エタノールは、以下の反応など、さまざまな化学反応を起こします。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります.
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が使用されます.
主な生成物
酸化: アルデヒドとカルボン酸.
還元: アルコール.
置換: エーテルとエステル.
科学研究における用途
2-{2-[2-2-(メトキシ-エトキシ)-エトキシ]-エトキシ}-エタノールは、以下のものなど、科学研究において幅広い用途があります。
類似化合物との比較
Similar Compounds
Triethylene Glycol: Similar in structure but lacks the methoxy group.
Diethylene Glycol Monomethyl Ether: Contains one less ethylene oxide unit.
Polyethylene Glycol: A polymer with varying chain lengths of ethylene oxide units.
Uniqueness
2-{2-[2-2-(Methoxy-Ethoxy)-Ethoxy]-Ethoxy}-Ethanol is unique due to its specific balance of hydrophilic and hydrophobic properties, making it an effective solvent for a wide range of applications .
特性
IUPAC Name |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O5/c1-11-4-5-13-8-9-14-7-6-12-3-2-10/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYRFEPBTVGZDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027829 | |
| Record name | 2,5,8,11-Tetraoxatridecan-13-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Acros Organics MSDS], COLOURLESS-TO-PALE-YELLOW LIQUID. | |
| Record name | 3,6,9,12-Tetraoxatridecan-1-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetraethylene glycol monomethyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19015 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TETRAETHYLENE GLYCOL METHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1749 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
280-350 °C | |
| Record name | TETRAETHYLENE GLYCOL METHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1749 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
161 °C c.c. | |
| Record name | TETRAETHYLENE GLYCOL METHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1749 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: miscible | |
| Record name | TETRAETHYLENE GLYCOL METHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1749 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |
| Record name | TETRAETHYLENE GLYCOL METHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1749 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 7.2 (calculated) | |
| Record name | TETRAETHYLENE GLYCOL METHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1749 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, Pa at 20 °C: | |
| Record name | TETRAETHYLENE GLYCOL METHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1749 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
23783-42-8 | |
| Record name | Tetraethylene glycol monomethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23783-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PEG-4 methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023783428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23783-42-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345692 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6,9,12-Tetraoxatridecan-1-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5,8,11-Tetraoxatridecan-13-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12-tetraoxotridecanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAETHYLENE GLYCOL METHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1749 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-39 °C | |
| Record name | TETRAETHYLENE GLYCOL METHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1749 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



